1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c20-18(13-3-4-16-17(10-13)25-12-24-16)19-7-5-15(6-8-19)26(21,22)11-14-2-1-9-23-14/h1-4,9-10,15H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRSXSOJOZQKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Sulfonylation: The furan ring is then sulfonylated using sulfonyl chlorides under basic conditions.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include furan-2,5-dione derivatives.
Reduction: Reduced products may include alcohol derivatives.
Substitution: Substituted piperidine derivatives are common.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate due to its ability to interact with various biological targets. It may be explored for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The furan and piperidine rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine can be contextualized by comparing it to related piperidine derivatives (Table 1). Key differences in substituents, molecular weight, and biological activity are highlighted below.
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Note: Exact molecular formula and weight for the target compound are inferred from structural analogs in and .
Key Comparative Insights
Substituent Effects on Lipophilicity and Solubility
- The benzodioxole carbonyl group in the target compound and ’s analog contributes to higher lipophilicity compared to oxazole or pyrrole derivatives . However, the furan sulfonyl group introduces polar sulfone (-SO2) and ether (furan) moieties, which may improve aqueous solubility relative to purely aromatic sulfonamides (e.g., ’s chloro-fluorophenyl derivative) .
- Carboxyterfenadine () demonstrates how bulky substituents (e.g., diphenylhydroxymethyl) drastically increase molecular weight and logP, reducing water solubility .
Biological Activity Correlations
- Piperidine derivatives with sulfonyl groups (e.g., ) are frequently associated with CNS or local anesthetic activity due to their ability to interact with ion channels or neurotransmitter receptors .
- The benzodioxole moiety in the target compound and ’s analog may confer metabolic stability by resisting oxidative degradation, a feature critical for oral bioavailability .
Pyrrole substituents () or naphthyloxy groups () expand π-π stacking interactions, which could enhance binding to aromatic residues in enzyme active sites .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine and related derivatives?
- Answer : Synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : For example, benzoylpiperidine derivatives are synthesized via amide coupling using reagents like EDCI/HOBt or DCC. Substituents such as benzodioxole or furan moieties are introduced via nucleophilic acyl substitution or sulfonylation .
- Solvent systems : Chloroform/methanol (CHCl3/MeOH) or hexane/ethyl acetate (n-hexane/EtOAc) are used for purification via column chromatography, with yields ranging from 50% to 84% depending on steric and electronic factors .
- Critical steps : Protecting group strategies (e.g., hydroxyl or amino groups) are essential to avoid side reactions during sulfonylation or acylation .
Q. How is the structural integrity and purity of the compound confirmed in academic research?
- Answer : Key analytical techniques include:
- NMR spectroscopy : - and -NMR are used to confirm substituent positions and stereochemistry. For example, aromatic protons in benzodioxole appear as distinct doublets (δ 6.7–7.2 ppm), while piperidine ring protons show characteristic splitting patterns .
- HPLC : Retention times (e.g., 13.036 minutes for related compounds) and peak areas (>95% at 254 nm) confirm purity .
- Elemental analysis : Discrepancies between calculated and observed C/H/N percentages (e.g., ±0.3% deviation) may indicate impurities or hydration, requiring further recrystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in elemental analysis or spectral data for this compound?
- Answer : Contradictions often arise from:
- Hydration or solvation : Residual solvents (e.g., EtOAc) in crystalline products can skew elemental analysis. Drying under high vacuum or TGA analysis is recommended .
- Isomeric mixtures : Chiral centers or regioisomers (e.g., furan substitution patterns) may require advanced techniques like chiral HPLC or X-ray crystallography .
- Case study : A compound with calculated C: 65.2% vs. observed C: 64.9% was resolved by repeating combustion analysis and verifying solvent traces via -NMR .
Q. What strategies optimize reaction yields for derivatives with bulky substituents (e.g., furan-2-ylmethanesulfonyl groups)?
- Answer : Key optimizations include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates but may require longer reaction times (24–48 hours) .
- Catalysis : Pd-mediated cross-coupling or microwave-assisted synthesis reduces steric hindrance effects, improving yields from 50% to >80% in benzoylpiperidine derivatives .
- Temperature control : Lower temperatures (0–5°C) minimize sulfone group decomposition during sulfonylation .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s pharmacological potential?
- Answer : SAR frameworks involve:
- Bioisosteric replacements : Swapping benzodioxole with phenylthio or trifluoromethyl groups to assess potency changes in enzymatic assays (e.g., kinase inhibition) .
- Pharmacophore mapping : 3D-QSAR models using docking studies (e.g., AutoDock Vina) identify critical interactions (e.g., hydrogen bonding with the furan oxygen) .
- ADME profiling : Microsomal stability assays (e.g., liver microsomes) and logP measurements (via HPLC) guide lead optimization for bioavailability .
Methodological Considerations
Q. What analytical protocols are recommended for assessing stability under physiological conditions?
- Answer :
- Buffer preparation : Use sodium acetate/1-octanesulfonate (pH 4.6) or ammonium acetate (pH 6.5) to simulate gastric/intestinal environments .
- Degradation studies : Monitor compound integrity via LC-MS over 24–72 hours at 37°C. For example, benzodioxole derivatives show <10% degradation at pH 7.4 after 48 hours .
- Mass spectrometry : HRMS detects degradation products (e.g., sulfonic acid derivatives from sulfonyl group hydrolysis) .
Q. How are spectral data interpreted to distinguish regioisomers in sulfonylated piperidines?
- Answer :
- NOESY/ROESY NMR : Correlates spatial proximity of sulfonyl and furan groups. For example, a NOE between H-3 (piperidine) and furan H-5 confirms the 4-position substitution .
- IR spectroscopy : Sulfonyl S=O stretches (1350–1300 cm) shift slightly depending on electronic effects from adjacent substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
